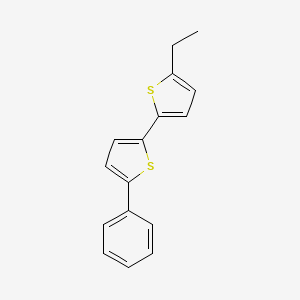
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The cyclohexyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of thiophene with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene, tetrahydrothiophene
Substitution: Halogenated thiophenes, nitrothiophenes
Wissenschaftliche Forschungsanwendungen
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Cyclohexylthiophen-2-yl)-5-methylthiophene
- 2-(5-Cyclohexylthiophen-2-yl)-5-propylthiophene
- 2-(5-Cyclohexylthiophen-2-yl)-5-butylthiophene
Uniqueness
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene stands out due to its specific combination of cyclohexyl and ethyl groups, which may confer unique physical and chemical properties
Eigenschaften
CAS-Nummer |
106925-98-8 |
|---|---|
Molekularformel |
C16H14S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-ethyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H14S2/c1-2-13-8-9-15(17-13)16-11-10-14(18-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
QZDVSAHCRZUEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
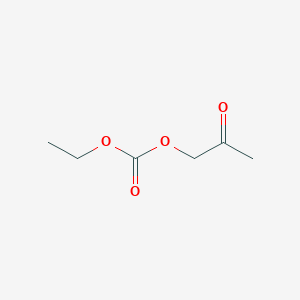

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
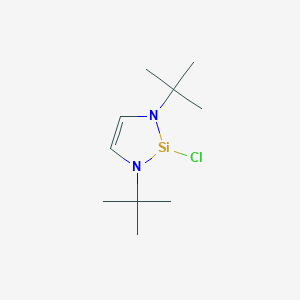
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
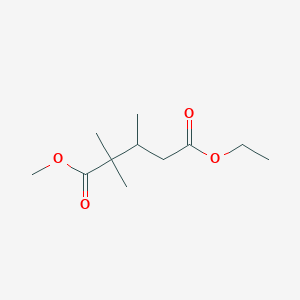
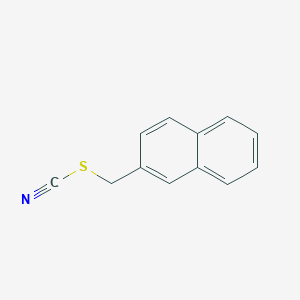
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
